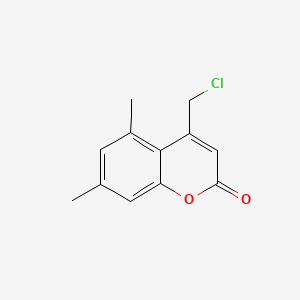![molecular formula C15H13NO4 B1349490 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid CAS No. 7554-80-5](/img/structure/B1349490.png)
2-[(4-methoxyphenyl)carbamoyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxyphenyl)carbamoyl]benzoic acid (2-MPCBA) is a chemical compound belonging to the class of benzoic acid derivatives. It is a white crystalline solid with a molecular weight of 286.34 g/mol and a melting point of 115-117°C. 2-MPCBA has been used in various scientific research applications, including as a reagent for the synthesis of other compounds and as an inhibitor of enzymes.
Applications De Recherche Scientifique
Molecular Design and Drug Discovery
- Allosteric and Active Site Binding : Research by Lanz and Riedl (2014) demonstrated the use of natural‐product‐derived fragments (NPDFs) in molecular design, particularly in the modulation of therapeutically relevant proteins. They developed highly selective and ligand‐efficient non‐zinc‐binding and zinc‐binding uracil‐based MMP‐13 inhibitors, showcasing the potential of 2-[(4-methoxyphenyl)carbamoyl]benzoic acid derivatives in drug discovery (Lanz & Riedl, 2014).
Hypoglycemic Activity
- Potential in Diabetes Treatment : The study by Rufer and Losert (1979) found that enantiomers of a compound closely related to 2-[(4-methoxyphenyl)carbamoyl]benzoic acid exhibited hypoglycemic activity. This suggests the relevance of such compounds in developing treatments for diabetes (Rufer & Losert, 1979).
Photoluminescence in Coordination Compounds
- Influence on Luminescent Properties : Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives, including 3-methoxy-4-benzyloxy benzoic acid, in lanthanide coordination compounds. Their research indicated that electron-releasing substituents, like -OMe, enhance the photoluminescence of Tb(3+) complexes (Sivakumar et al., 2010).
Innovative Uses in Wastewater Treatment
- Coagulation-Flocculation Processes : Martinez-Quiroz et al. (2017) reported on the innovative use of carbamoyl benzoic acids in wastewater treatment. They found these acids effective in removing hazardous heavy metals, suggesting a potential application of 2-[(4-methoxyphenyl)carbamoyl]benzoic acid derivatives in environmental management (Martinez-Quiroz et al., 2017).
Electrophilic Amination in Organic Synthesis
- Amination of Aromatic Carbamates : Velikorodov et al. (2020) investigated the electrophilic amination of methyl N-(4-methoxyphenyl)carbamate, providing insight into the potential applications of 2-[(4-methoxyphenyl)carbamoyl]benzoic acid in organic synthesis (Velikorodov et al., 2020).
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTYEBLAICLDJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355159 |
Source


|
| Record name | 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyphenyl)carbamoyl]benzoic Acid | |
CAS RN |
7554-80-5 |
Source


|
| Record name | 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHOXYPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




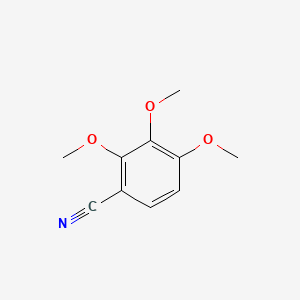
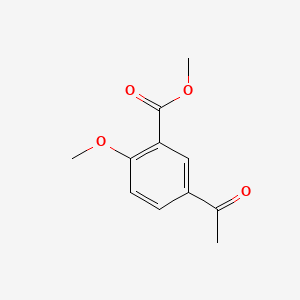

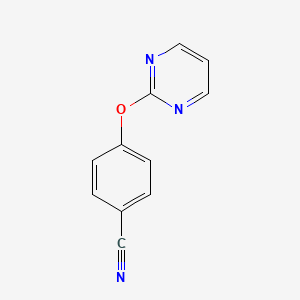
![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/structure/B1349425.png)
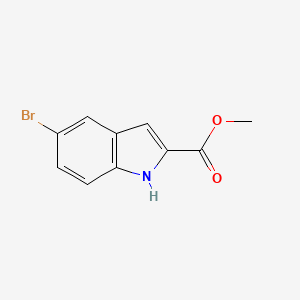
![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)

